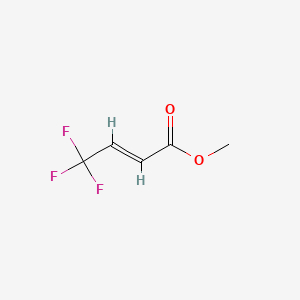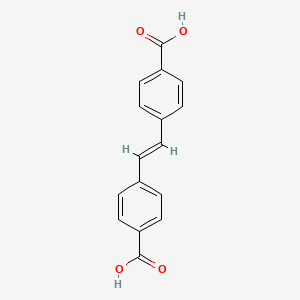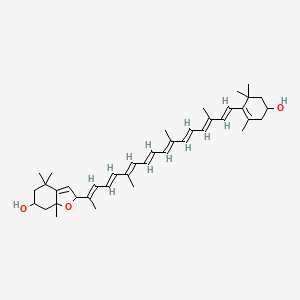
presqualene diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Presqualene diphosphate is a bioactive lipid intermediate in the biosynthesis of squalene, a key precursor in the production of sterols and triterpenes. It is formed by the condensation of two molecules of farnesyl diphosphate, catalyzed by the enzyme squalene synthase . This compound plays a crucial role in the metabolic pathways of various organisms, including humans, plants, and bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Presqualene diphosphate is synthesized through the enzymatic reaction of two molecules of farnesyl diphosphate. The enzyme squalene synthase catalyzes this reaction, forming this compound as an intermediate . The reaction conditions typically involve the presence of magnesium ions (Mg²⁺) and a suitable buffer system to maintain the pH around 7.0 to 8.0 .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant squalene synthase expressed in microbial systems such as Escherichia coli or yeast . These systems are optimized for high yield production through fermentation processes, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Presqualene diphosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form presqualene monophosphate.
Reduction: It undergoes NADPH-dependent reduction to form squalene.
Substitution: It can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: NADPH is the primary reducing agent used in the enzymatic reduction of this compound.
Substitution: Nucleophiles such as water or alcohols can react with this compound under mild acidic or basic conditions.
Major Products
Presqualene Monophosphate: Formed through oxidation.
Squalene: Formed through NADPH-dependent reduction.
Scientific Research Applications
Presqualene diphosphate has several scientific research applications:
Mechanism of Action
Presqualene diphosphate exerts its effects through its role as an intermediate in the biosynthesis of squalene. The enzyme squalene synthase catalyzes the condensation of two molecules of farnesyl diphosphate to form this compound, which then undergoes NADPH-dependent reduction to form squalene . This process involves the formation of a cyclopropylcarbinyl intermediate, followed by ring opening and reduction . The molecular targets include the active site of squalene synthase and the NADPH cofactor .
Comparison with Similar Compounds
Similar Compounds
Farnesyl Diphosphate: A precursor in the biosynthesis of presqualene diphosphate.
Squalene: The product formed from the reduction of this compound.
Presqualene Monophosphate: An oxidized form of this compound.
Uniqueness
This compound is unique due to its role as a key intermediate in the biosynthesis of squalene, which is a crucial precursor for sterol and triterpene synthesis . Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in metabolic pathways .
Properties
CAS No. |
29849-75-0 |
|---|---|
Molecular Formula |
C30H52O7P2 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
[(1S,2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methyl-3-[(1E,5E)-2,6,10-trimethylundeca-1,5,9-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C30H52O7P2/c1-23(2)13-9-15-25(5)17-11-18-27(7)21-28-29(22-36-39(34,35)37-38(31,32)33)30(28,8)20-12-19-26(6)16-10-14-24(3)4/h13-14,17,19,21,28-29H,9-12,15-16,18,20,22H2,1-8H3,(H,34,35)(H2,31,32,33)/b25-17+,26-19+,27-21+/t28-,29-,30-/m0/s1 |
InChI Key |
ATZKAUGGNMSCCY-VYCBRMPGSA-N |
SMILES |
CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/[C@H]1[C@@H]([C@@]1(C)CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C |
physical_description |
Solid |
Synonyms |
presqualene diphosphate presqualene pyrophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid](/img/structure/B1230842.png)







![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)




